molecular formula C20H23Cl2NO B5192025 2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol

2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol

Cat. No.: B5192025
M. Wt: 364.3 g/mol
InChI Key: CBNTXTSZXBMDJP-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol is a synthetic organic compound belonging to the piperidine family Piperidines are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonia or an amine to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2,6-bis(4-chlorophenyl)-3,4,5-trimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2NO/c1-12-18(14-4-8-16(21)9-5-14)23-19(13(2)20(12,3)24)15-6-10-17(22)11-7-15/h4-13,18-19,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNTXTSZXBMDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(C)O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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